4-[(4-methoxyphenyl)sulfonyl]-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(4-METHOXYBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that features a benzoxazine ring, a naphthalene moiety, and a methoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzoxazine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a phenol derivative under acidic or basic conditions.
Introduction of the Naphthalene Moiety: This step often involves a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a naphthalene boronic acid and an aryl halide.
Attachment of the Methoxybenzenesulfonyl Group: This can be done through a sulfonylation reaction using methoxybenzenesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHOXYBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted benzoxazine derivatives.
Scientific Research Applications
4-(4-METHOXYBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of an enzyme and preventing its normal function.
Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Disrupting Protein-Protein Interactions: Interfering with the interactions between proteins that are critical for cellular processes.
Comparison with Similar Compounds
4-(4-METHOXYBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
4-(4-METHOXYBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: Lacks the dihydro component, which may affect its reactivity and biological activity.
4-(4-METHOXYBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-ACETAMIDE: Contains an acetamide group instead of a carboxamide group, which may influence its solubility and interaction with molecular targets.
The uniqueness of 4-(4-METHOXYBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H22N2O5S |
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Molecular Weight |
474.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-naphthalen-1-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C26H22N2O5S/c1-32-19-13-15-20(16-14-19)34(30,31)28-17-25(33-24-12-5-4-11-23(24)28)26(29)27-22-10-6-8-18-7-2-3-9-21(18)22/h2-16,25H,17H2,1H3,(H,27,29) |
InChI Key |
KTTDBFBAHLUIHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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